1-Acetoxy-1,3-butadiene

asymmetric catalysis enantioselective synthesis Diels–Alder reaction

1-Acetoxy-1,3-butadiene (1-ABD, CAS 1515-76-0), also referred to as 1,3-butadien-1-yl acetate, is a conjugated diene monoester that serves as a versatile 4π component in Diels–Alder cycloadditions and as a functional monomer in radical polymerization processes. The compound is typically supplied as a mixture of cis and trans isomers and is stabilized with 0.1% p-tert-butylcatechol.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1515-76-0
Cat. No. B075349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-1,3-butadiene
CAS1515-76-0
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)OC=CC=C
InChIInChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4-
InChIKeyNMQQBXHZBNUXGJ-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetoxy-1,3-butadiene (CAS 1515-76-0): A Core Diene Synthon for Diels–Alder Cycloadditions and Specialty Polymer Synthesis


1-Acetoxy-1,3-butadiene (1-ABD, CAS 1515-76-0), also referred to as 1,3-butadien-1-yl acetate, is a conjugated diene monoester that serves as a versatile 4π component in Diels–Alder cycloadditions and as a functional monomer in radical polymerization processes . The compound is typically supplied as a mixture of cis and trans isomers and is stabilized with 0.1% p-tert-butylcatechol . Its primary utility lies in the introduction of an acetoxy functional group onto a newly formed cyclohexene scaffold, which can be further elaborated or eliminated to access valuable heterocyclic and carbocyclic frameworks .

Why Generic Substitution of 1-Acetoxy-1,3-butadiene Fails: The Unseen Risks of Switching Dienes or Monomers


While other 1-substituted butadienes or unsubstituted 1,3-butadiene may appear functionally analogous in cycloaddition or polymerization workflows, substitution with 1-acetoxy-1,3-butadiene (1-ABD) can fundamentally alter reaction outcomes. The electron-withdrawing nature of the acetoxy group modulates both the HOMO-LUMO gap and the stability of transition states, leading to marked differences in regioselectivity, enantioselectivity, and reaction rates [1]. Furthermore, the cis and trans isomers of 1-ABD themselves exhibit divergent chemical behaviors—for instance, in their capacity to inhibit radical chain propagation [2]. As such, simple in-class replacement without quantitative benchmarking introduces substantial risk of synthetic failure or suboptimal polymer properties.

1-Acetoxy-1,3-butadiene (CAS 1515-76-0) Quantitative Differentiation Evidence for Scientific Procurement


Enantioselectivity in Diels–Alder Reactions: Molecular Sieves Switch the Major Enantiomer of 1-Acetoxy-1,3-butadiene Cycloadducts

In the asymmetric Diels–Alder reaction between 2-methoxy-5-methyl-1,4-benzoquinone and 1-acetoxy-1,3-butadiene catalyzed by a chiral TADDOL-Ti complex, the presence of molecular sieves (4Å) inverted the major enantiomer from (R) (72% ee) to (S) (53% ee) . This pronounced sensitivity of enantioselectivity to reaction conditions is a specific feature of the 1-acetoxy-1,3-butadiene scaffold, attributable to the acetoxy group's coordination behavior with the Lewis acid catalyst .

asymmetric catalysis enantioselective synthesis Diels–Alder reaction

Regioselectivity in Cycloadditions: 1-Acetoxy-1,3-butadiene Affords a Single Regioisomer in Contrast to 2-Substituted Dienes

Thermal cycloaddition of t-butyl trimethylsilyl thioketone with 2-substituted dienes such as isoprene and 2-trimethylsilyloxy-1,3-butadiene produced regioisomeric mixtures at 80 °C. Under identical conditions, 1-substituted dienes, including 1-acetoxy-1,3-butadiene, 1-methoxy-1,3-butadiene, and Danishefsky's diene, each afforded a single regioisomeric adduct [1].

regioselective cycloaddition thioketone 1-substituted diene

Cis vs. Trans Isomer Differential Inhibition: The cis Form of 1-Acetoxy-1,3-butadiene is a Significantly Stronger Polymerization Inhibitor

A direct comparison of the cis and trans isomers of 1-acetoxy-1,3-butadiene in the bulk polymerization of vinyl acetate, initiated by benzoyl peroxide, revealed that the cis form is a substantially stronger inhibitor than the trans form [1].

radical polymerization inhibitor cis-trans isomerism

Polymerization Kinetics: 1-Acetoxybutadiene Exhibits an Intermediate Propagation Rate Constant Among Butadiene Derivatives

In a comparative kinetic study of butadiene derivatives at 25 °C, 1-acetoxybutadiene (AB) exhibited a propagation rate constant (k_p) of 18.0 M⁻¹ s⁻¹ and a termination rate constant (k_t) of 28.1 × 10⁷ M⁻¹ s⁻¹. These values lie between those of ethyl pentadienoate (EP, k_p = 30.9, k_t = 1.9 × 10⁷) and ethyl α-ethoxypentadienoate (EEP, k_p = 9.9, k_t = 0.93 × 10⁷) [1].

radical polymerization kinetics rate constant

Atmospheric Degradation Kinetics: 1-Acetoxy-1,3-butadiene Reacts Twice as Fast with OH Radicals as Vinyl Crotonate

Gas-phase rate coefficients for the reaction of 1-acetoxy-1,3-butadiene with OH radicals, NO₃ radicals, and O₃ were measured at 298 K and atmospheric pressure. The OH radical rate constant was found to be k_OH = (9.07 ± 0.30) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately twice that of the related unsaturated ester vinyl crotonate (k_OH = (4.49 ± 1.05) × 10⁻¹¹) [1].

atmospheric chemistry oxidation kinetics VOC

Proven Research and Industrial Applications of 1-Acetoxy-1,3-butadiene (CAS 1515-76-0) Driven by Quantitative Differentiation


Synthesis of Enantiopure Cyclohexene Building Blocks via Switchable Enantioselective Diels–Alder

As evidenced by the enantioselectivity inversion from (R)-72% ee to (S)-53% ee upon addition of 4Å molecular sieves [1], 1-acetoxy-1,3-butadiene is uniquely suited for asymmetric synthesis campaigns where access to both enantiomeric series from a single diene is required. This eliminates the need to procure separate chiral dienes and streamlines the synthesis of optically active pharmaceuticals and natural product intermediates.

Predictable Synthesis of 1,2-Dihydropyridazines and Single-Regioisomer Cycloadducts

The high regioselectivity of 1-ABD in cycloadditions with thioketones and azo compounds ensures the formation of a single regioisomeric product [1][2]. This property is exploited in the scalable, atom-economical preparation of 1,2-dihydropyridazines and other heterocycles, where purification of isomeric mixtures would otherwise add cost and reduce yield.

Controlled Radical Polymerization and Copolymer Design with Defined Kinetics

With a precisely measured propagation rate constant (k_p = 18.0 M⁻¹ s⁻¹) and termination rate constant (k_t = 28.1 × 10⁷ M⁻¹ s⁻¹) [3], 1-acetoxybutadiene enables polymer chemists to rationally design copolymers with targeted molecular weights, polydispersities, and comonomer sequences. The distinct inhibitory strength of the cis isomer [4] further allows for the tuning of polymerization kinetics by controlling the isomeric purity of the monomer feed.

Environmental Fate Assessment and Industrial Emission Control for 1-ABD

The determined atmospheric oxidation rate coefficients (k_OH = 9.07 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [5] provide the quantitative basis for modeling the tropospheric lifetime and degradation pathways of 1-ABD. This information is critical for compliance with environmental regulations and for designing effective scrubbing or abatement strategies in industrial processes where 1-ABD is handled in bulk.

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